molecular formula C21H34O3S B1681120 5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)- CAS No. 89617-02-7

5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-

Cat. No.: B1681120
CAS No.: 89617-02-7
M. Wt: 366.6 g/mol
InChI Key: OVGWMUWIRHGGJP-WQQQDTQZSA-N
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Description

5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[311]hept-2-yl]-,(5Z)- is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple functional groups, including a hydroxy group and a thiabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)- typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, functional group modifications, and stereoselective reactions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of double bonds or carbonyl groups using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions at the hydroxy or carboxylic acid groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, Jones reagent, KMnO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of double bonds would yield saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding. The presence of the hydroxy and carboxylic acid groups makes it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or materials with unique properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)- depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including covalent modification of target proteins or non-covalent interactions with receptor sites.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heptenoic acid derivatives and bicyclic thiabicyclo compounds. These compounds share structural features such as the heptenoic acid backbone and the presence of sulfur-containing rings.

Uniqueness

What sets 5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)- apart is its specific stereochemistry and the combination of functional groups. This unique arrangement allows for specific interactions and reactivity that may not be observed in other similar compounds.

Properties

CAS No.

89617-02-7

Molecular Formula

C21H34O3S

Molecular Weight

366.6 g/mol

IUPAC Name

(Z)-7-[(1S,2R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O3S/c1-2-3-6-9-17(22)13-12-16-14-18-15-20(25-18)19(16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20-/m0/s1

InChI Key

OVGWMUWIRHGGJP-WQQQDTQZSA-N

SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)S2)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)S2)O

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)S2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9,11-epithio-11,12-methano-TxA2
9,11-epithio-11,12-methanothromboxane A2
ONO 11113
ONO-11113
STA 2
STA-2
STA2
STxA2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-
Reactant of Route 2
5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-
Reactant of Route 3
5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-
Reactant of Route 4
5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-
Reactant of Route 5
5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-
Reactant of Route 6
5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-

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